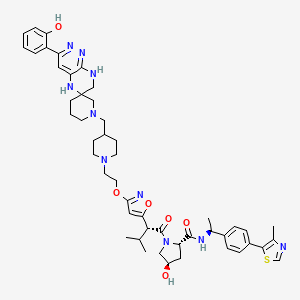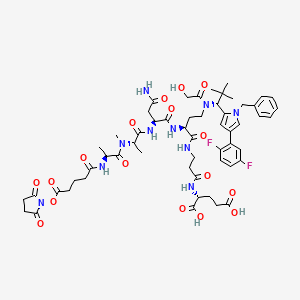
NHS-Ala-Ala-Asn-active metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS-Ala-Ala-Asn-active metabolite is a cleavable antibody-drug conjugate linker used in the synthesis of kinesin spindle protein inhibitors. This compound plays a crucial role in the development of targeted cancer therapies by facilitating the delivery of cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NHS-Ala-Ala-Asn-active metabolite involves multiple steps, including the coupling of N-hydroxysuccinimide (NHS) with a peptide sequence consisting of alanine-alanine-asparagine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the peptide bonds.
Reduction: Reduction reactions can occur at the NHS ester group, converting it to the corresponding amine.
Substitution: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary and secondary amines are commonly used under mild conditions.
Major Products:
Oxidation: Oxidized peptide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Amide-linked conjugates.
Wissenschaftliche Forschungsanwendungen
NHS-Ala-Ala-Asn-active metabolite has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates.
Biology: Facilitates targeted delivery of therapeutic agents to specific cells.
Medicine: Plays a crucial role in the development of targeted cancer therapies.
Industry: Used in the production of high-purity bioconjugates for research and therapeutic purposes
Wirkmechanismus
NHS-Ala-Ala-Asn-active metabolite functions as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic agent. The released agent then exerts its effects by inhibiting the kinesin spindle protein, leading to cell cycle arrest and apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
- NHS-Gly-Gly-Gly-active metabolite
- NHS-Val-Cit-PABC-active metabolite
- NHS-Mal-Ala-Ala-active metabolite
Comparison: NHS-Ala-Ala-Asn-active metabolite is unique due to its specific peptide sequence, which provides optimal stability and cleavage efficiency. Compared to NHS-Gly-Gly-Gly-active metabolite, it offers better stability under physiological conditions. NHS-Val-Cit-PABC-active metabolite, while also a cleavable linker, has different cleavage mechanisms and stability profiles. NHS-Mal-Ala-Ala-active metabolite, on the other hand, has a different peptide sequence, affecting its reactivity and application .
Eigenschaften
Molekularformel |
C56H72F2N10O17 |
|---|---|
Molekulargewicht |
1195.2 g/mol |
IUPAC-Name |
(2R)-2-[3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]propanoyl]-methylamino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl]-(2-hydroxyacetyl)amino]butanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C56H72F2N10O17/c1-31(61-43(71)13-10-14-49(78)85-68-45(73)18-19-46(68)74)54(82)65(6)32(2)51(79)64-40(27-42(59)70)53(81)63-38(52(80)60-23-21-44(72)62-39(55(83)84)17-20-48(76)77)22-24-67(47(75)30-69)50(56(3,4)5)41-25-34(36-26-35(57)15-16-37(36)58)29-66(41)28-33-11-8-7-9-12-33/h7-9,11-12,15-16,25-26,29,31-32,38-40,50,69H,10,13-14,17-24,27-28,30H2,1-6H3,(H2,59,70)(H,60,80)(H,61,71)(H,62,72)(H,63,81)(H,64,79)(H,76,77)(H,83,84)/t31-,32-,38-,39+,40-,50-/m0/s1 |
InChI-Schlüssel |
OEDRIYSXAQJYJO-XSKZWUOJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(C)[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCN([C@@H](C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Kanonische SMILES |
CC(C(=O)N(C)C(C)C(=O)NC(CC(=O)N)C(=O)NC(CCN(C(C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





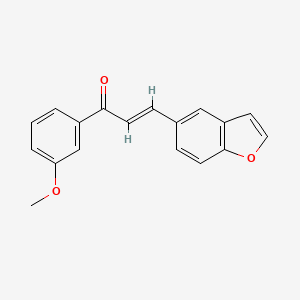
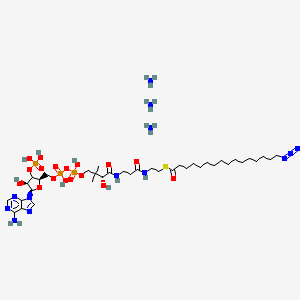
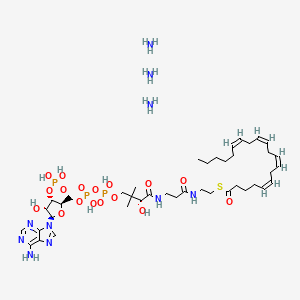

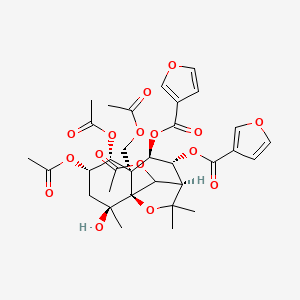
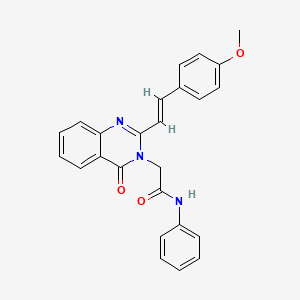
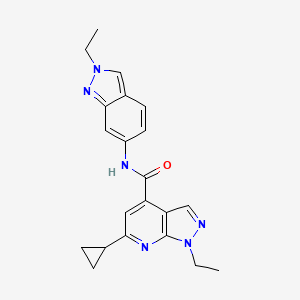


![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
